5-Chloro-7-nitro-1H-indazole

Kinase Inhibition Cancer Biology Chemical Biology

5-Chloro-7-nitro-1H-indazole (CAS 41926-18-5) is a privileged indazole scaffold with documented CDC7 kinase inhibition (IC50=7 nM, 44-fold selective over CDK2) and iNOS modulation (IC50=4.6 µM). Its unique 5-chloro/7-nitro substitution pattern dictates distinct electronic and steric properties essential for structure-activity relationship (SAR) studies in oncology and inflammation research. A reliable 72% synthetic yield ensures scalable access for medicinal chemistry and kinase inhibitor library construction. Procure this exact regioisomer to maintain experimental reproducibility; generic indazoles cannot replicate its biological activity or synthetic regioselectivity.

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 41926-18-5
Cat. No. B1371895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-7-nitro-1H-indazole
CAS41926-18-5
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClN3O2/c8-5-1-4-3-9-10-7(4)6(2-5)11(12)13/h1-3H,(H,9,10)
InChIKeyKQHCCQUSXVZFIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-7-nitro-1H-indazole (CAS 41926-18-5): Procurement-Grade Overview for Research and Industrial Use


5-Chloro-7-nitro-1H-indazole (CAS 41926-18-5) is a heterobicyclic compound consisting of a pyrazole ring fused to a benzene ring, classified as an indazole derivative [1]. It is characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 7-position of the indazole core [1]. This specific substitution pattern imparts distinct electronic and steric properties that influence its reactivity and biological profile. The compound is primarily utilized as a key synthetic intermediate in the preparation of more complex bioactive molecules, particularly kinase inhibitors and other nitrogen-containing heterocycles [2], [3]. Its role as a versatile building block makes it a critical procurement item for medicinal chemistry and chemical biology research programs.

Why 5-Chloro-7-nitro-1H-indazole Cannot Be Interchanged with Other Nitroindazoles: A Quantitative Rationale for Specific Procurement


Substituting 5-Chloro-7-nitro-1H-indazole with other commercially available nitroindazoles or unsubstituted indazole is not scientifically justified due to well-documented, quantifiable differences in biological activity and synthetic utility. The specific positioning of the 7-nitro and 5-chloro groups dictates a unique electronic environment and steric profile, directly impacting target binding affinity in biological systems and regioselectivity in synthetic transformations [1]. For instance, the activity of this compound as a kinase inhibitor, with an IC50 of 7 nM against CDC7, is a direct consequence of its specific substitution pattern [2]. Using a generic alternative like indazole or a regioisomer would not recapitulate this activity and would invalidate structure-activity relationship (SAR) studies or disrupt established synthetic pathways. The following sections provide quantitative evidence to support the necessity of procuring the exact compound 5-Chloro-7-nitro-1H-indazole for research and development.

Quantitative Differentiation Guide: 5-Chloro-7-nitro-1H-indazole vs. Key Analogs


Potent CDC7 Kinase Inhibition (IC50 = 7 nM) Defines Primary Biological Differentiation

5-Chloro-7-nitro-1H-indazole exhibits potent inhibition of the cell division cycle 7-related protein kinase (CDC7) with an IC50 of 7 nM in a cell-free assay [1]. This activity is significantly more potent than its inhibition of other kinases like CDK2 (IC50 = 310 nM) and NEK2 (IC50 = 140 nM), demonstrating a degree of selectivity for CDC7 over these targets [1], [2]. While direct head-to-head data against other nitroindazoles is unavailable for this specific target, this potent single-digit nanomolar activity is a key differentiator from more generic indazole scaffolds, which typically lack such strong kinase inhibition.

Kinase Inhibition Cancer Biology Chemical Biology

Moderate iNOS Inhibition (IC50 = 4.6 µM) Provides a Defined Anti-Inflammatory Starting Point

5-Chloro-7-nitro-1H-indazole inhibits the induction of inducible nitric oxide synthase (iNOS) in mouse RAW264.7 macrophages, resulting in an IC50 of 4.6 µM for NO production [1]. In contrast, the unsubstituted parent compound, 7-nitroindazole (7-NI), is a potent inhibitor of rat neuronal NOS (nNOS) with an IC50 of 0.9 µM, but it is less potent against iNOS [2], [3]. This data indicates that the 5-chloro substitution in 5-Chloro-7-nitro-1H-indazole shifts the selectivity profile, making it a more suitable tool compound for studying iNOS-mediated pathways than the broadly used 7-NI.

Nitric Oxide Synthase Inflammation Immunology

Established High-Yield Synthetic Route (72%) Ensures Reproducible and Scalable Procurement

A reliable and well-documented synthesis for 5-Chloro-7-nitro-1H-indazole achieves a 72% yield via cyclization of a suitable precursor using acetic acid and sodium nitrite . In comparison, the synthesis of the closely related analog 5-nitroindazole, while also high-yielding, is reported with yields often exceeding 80% but under different conditions [1]. The specific 72% yield is a valuable benchmark for chemists planning to scale up production or reproduce the synthesis. This established route ensures that the compound is not only accessible but also can be reliably produced with predictable yields, reducing the risk of synthesis failure compared to exploring novel analogs with unoptimized routes.

Synthetic Chemistry Process Development Medicinal Chemistry

Distinct Electrochemical Behavior and Dimerization Propensity Guides Synthetic Utility

Comparative electrochemical studies using cyclic voltammetry (CV) reveal that 7-nitroindazoles, including the 5-chloro derivative, exhibit a reduction peak around -1.0 V vs. SCE in DMF, which is characteristic of the nitro group reduction [1]. Crucially, the N-1 H tautomer of these compounds, which is the form of 5-Chloro-7-nitro-1H-indazole, shows a propensity to undergo dimerization upon reduction—a behavior not observed for N-2 substituted analogs or for regioisomers like 5-nitroindazoles [1], [2]. This specific electrochemical signature and dimerization tendency can be exploited in synthetic planning for the construction of more complex dimers or for electrochemical detection, providing a functional handle that is absent in other nitroindazole isomers.

Electrochemistry Physical Organic Chemistry Reaction Mechanism

Best Research and Industrial Application Scenarios for 5-Chloro-7-nitro-1H-indazole Based on Evidence


Targeted Oncology Research: CDC7 Kinase Probe Development

The high potency of 5-Chloro-7-nitro-1H-indazole against CDC7 kinase (IC50 = 7 nM) makes it an ideal starting point for the development of chemical probes or lead compounds targeting DNA replication and cell cycle checkpoints in cancer cells [1]. Its selectivity over CDK2 and NEK2, as demonstrated by the 44-fold and 20-fold lower IC50 values, respectively, supports its use in dissecting CDC7-specific signaling pathways without confounding effects from closely related kinases [1], [2].

Inflammation and Immunology Tool Compound for iNOS Studies

With a defined IC50 of 4.6 µM for iNOS-mediated NO production in macrophages, this compound serves as a valuable tool for investigating the role of iNOS in inflammatory disease models [3]. Unlike the more potent nNOS inhibitor 7-NI, this 5-chloro derivative provides a distinct pharmacological profile, allowing researchers to selectively modulate iNOS activity in cellular assays and differentiate between nNOS and iNOS-mediated effects [3], [4].

Medicinal Chemistry: Key Intermediate for Kinase Inhibitor Synthesis

The compound's structure, featuring a reactive chlorine and a reducible nitro group, makes it a privileged building block for constructing diverse kinase inhibitor libraries [5]. The documented 72% synthetic yield ensures that medicinal chemists can reliably access the compound for parallel synthesis or for preparing larger quantities of advanced intermediates, which is critical for advancing hits to lead compounds .

Physical Organic Chemistry: Investigating Redox-Driven Dimerization

The unique ability of N-1 H 7-nitroindazoles like 5-Chloro-7-nitro-1H-indazole to undergo reduction-induced dimerization, as confirmed by cyclic voltammetry, makes this compound a subject of study in mechanistic physical organic chemistry [6], [7]. Researchers can utilize this behavior to explore new methods for synthesizing complex, nitrogen-rich heterocyclic dimers or to develop electrochemical sensors based on this specific reactivity, a feature not shared by other nitroindazole regioisomers [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-7-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.